Isopropyl 3-chloro-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-chloro-2-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 3-chloro-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:
Formation of Enolate Ion: The starting material, such as a β-keto ester, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-chloro-2-oxobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution: Formation of substituted esters.
Reduction: Formation of isopropyl 3-hydroxy-2-oxobutanoate.
Hydrolysis: Formation of 3-chloro-2-oxobutanoic acid.
Scientific Research Applications
Isopropyl 3-chloro-2-oxobutanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of isopropyl 3-chloro-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The oxo group also plays a crucial role in its reactivity, allowing for reduction and hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-2-oxobutanoate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 3-chloro-2-oxobutanoate: Similar structure but with a methyl group instead of an isopropyl group.
Propyl 3-oxobutanoate: Lacks the chloro group but has a similar ester and oxo functionality.
Uniqueness
Isopropyl 3-chloro-2-oxobutanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties compared to its ethyl and methyl analogs. This makes it a valuable intermediate in specific synthetic applications where the isopropyl group is desired.
Properties
Molecular Formula |
C7H11ClO3 |
---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
propan-2-yl 3-chloro-2-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(9)5(3)8/h4-5H,1-3H3 |
InChI Key |
MITNHDILEJEOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.